molecular formula C12H12O4 B1312336 2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid CAS No. 48162-88-5

2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid

Cat. No. B1312336
CAS RN: 48162-88-5
M. Wt: 220.22 g/mol
InChI Key: SKBASSYZBXKFKB-UHFFFAOYSA-N
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Description

“2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid” is a unique chemical compound with the linear formula C12H12O4 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid” can be represented by the SMILES string O=C(CC(C(O)=O)=C)OCC1=CC=CC=C1 . The InChI code for this compound is 1S/C12H12O4/c1-9(12(14)15)7-11(13)16-8-10-5-3-2-4-6-10/h2-6H,1,7-8H2,(H,14,15) . The molecular weight of this compound is 220.22 .


Physical And Chemical Properties Analysis

“2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid” is a solid compound . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the sources I have.

Scientific Research Applications

Antimicrobial Activity

Novel acrylate monomers, including derivatives of benzyloxy compounds, have been synthesized and evaluated for their antimicrobial activities. These monomers were polymerized and their thermal behavior investigated. Some of these compounds demonstrated moderate to good antibacterial and antifungal activities, showcasing their potential in developing antimicrobial materials (Saraei et al., 2016).

Photoreactivity and Thermal Stability

Benzyl acrylate copolymers, partially esterified with various benzyl groups, were incorporated into multilayered polyelectrolyte films. The substituents on the aromatic rings influenced the photoreactivity and thermal stability of the films. This study highlights the importance of chemical structure on the properties of polymer films, which could be leveraged in materials science (Jensen et al., 2004).

Asymmetric Synthesis

The asymmetric Diels–Alder cycloaddition of chiral acrylate to cyclohexadiene under microwave irradiation was investigated, leading to the synthesis of enantiopure bicyclic β-amino acids. This work illustrates the utility of benzyloxy-containing acrylates in asymmetric synthesis, contributing to the field of chiral chemistry and drug development (Songis et al., 2007).

Hydrolytically Stable Phosphonic Acid Monomers

Research into hydrolytically stable phosphonic acid monomers synthesized from acrylic acid derivatives demonstrated different behaviors during radical polymerization. These monomers exhibit potential for use in adhesive polymers due to their stability and solubility in water (Moszner et al., 2001).

Acrylic Acid Recovery from Industrial Wastewater

A study on the recovery of acrylic acid from industrial wastewater via esterification with 2-ethyl hexanol explored an environmentally friendly method to recover acrylic acid, showcasing the relevance of acrylic acid derivatives in industrial applications and waste management (Ahmad et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-methylidene-4-oxo-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-9(12(14)15)7-11(13)16-8-10-5-3-2-4-6-10/h2-6H,1,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBASSYZBXKFKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462302
Record name 4-(Benzyloxy)-2-methylidene-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid

CAS RN

48162-88-5
Record name 4-(Benzyloxy)-2-methylidene-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of itaconic anhydride (33.6 g, 0.3 mol) in 100 ml of toluene is added benzyl alcohol (32.4 g, 0.3 mol). The resulting solution is heated to reflux for 3 hours. After cooling down to room temperature, hexanes (100 mL) are added to the above mixture and are continued to stir for 8 hours. A white solid is collected by filtration and washed with hexanes and dried in vacuum, giving rise to 55 g (83% yield) of the desired product: 2-(benzyloxycarbonylmethyl)acrylic acid monomer.
Quantity
33.6 g
Type
reactant
Reaction Step One
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
83%

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